2-(Benzyloxy)benzoyl chloride
Overview
Description
2-(Benzyloxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a benzoyl chloride derivative where the benzoyl group is substituted with a benzyloxy group at the ortho position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
The primary targets of 2-(Benzyloxy)benzoyl chloride are the benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Mode of Action
This compound interacts with its targets through a series of reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
The compound affects the oxidation of alkyl side-chains . This process is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
Pharmacokinetics
Similar compounds have been shown to have high lipophilic properties and longer elimination times, indicating that they are extensively distributed in deep tissues during absorption .
Result of Action
The result of the compound’s action is the formation of new compounds through a series of reactions . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . Furthermore, the rate of reaction can be influenced by the difference in electronegativity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzophenone with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Reaction:
C6H5COC6H4OH+SOCl2→C6H5COC6H4OCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of phosphorus trichloride or phosphorus pentachloride as chlorinating agents can be employed. These methods often require careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(Benzyloxy)benzoic acid.
Reduction: The compound can be reduced to 2-(Benzyloxy)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.
2-(Benzyloxy)benzoic Acid: Formed from hydrolysis.
2-(Benzyloxy)benzyl Alcohol: Formed from reduction.
Scientific Research Applications
2-(Benzyloxy)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a reagent in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
2-(Benzyloxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
Benzoyl Chloride: Lacks the benzyloxy group and is less selective in its reactions.
4-(Benzyloxy)benzoyl Chloride: Has the benzyloxy group at the para position, which can affect its reactivity and selectivity.
2-(Methoxy)benzoyl Chloride: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric effects.
The uniqueness of this compound lies in its ortho-substituted benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
2-phenylmethoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDFRSCTQXOUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451366 | |
Record name | 2-Benzyloxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4349-62-6 | |
Record name | 2-Benzyloxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Benzyloxybenzoylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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